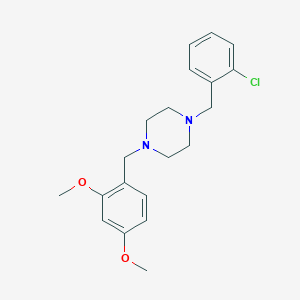

1-(2-chlorobenzyl)-4-(2,4-dimethoxybenzyl)piperazine

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O2/c1-24-18-8-7-17(20(13-18)25-2)15-23-11-9-22(10-12-23)14-16-5-3-4-6-19(16)21/h3-8,13H,9-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXBOMVXPNSBFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-4-(2,4-dimethoxybenzyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride and 2,4-dimethoxybenzyl chloride.

Reaction with Piperazine: The piperazine ring is reacted with 2-chlorobenzyl chloride and 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-4-(2,4-dimethoxybenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium azide or sodium cyanide.

Hydrolysis: Acidic or basic hydrolysis can be used to cleave ester or amide bonds within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chlorobenzyl)-4-(2,4-dimethoxybenzyl)piperazine has been investigated for its potential as a therapeutic agent due to its diverse biological activities. Piperazine derivatives are known for their efficacy in treating various conditions, including:

- Anxiety Disorders : Compounds like this piperazine derivative may exhibit anxiolytic properties by modulating neurotransmitter systems.

- Antidepressant Activity : Research indicates potential interactions with serotonin receptors, suggesting efficacy in mood regulation.

Neurochemistry

The compound's structure allows for significant interactions with neurotransmitter receptors, particularly:

- Dopamine Receptors : Studies have shown that piperazine derivatives can influence dopamine pathways, which are crucial in the treatment of schizophrenia and Parkinson's disease.

- Serotonin Receptors : Its affinity for serotonin receptors may contribute to its antidepressant effects.

Drug Development

The unique combination of substituents in this compound enhances its pharmacological profile compared to simpler piperazine derivatives. This opens avenues for:

- Lead Compound Identification : The compound can serve as a lead structure for developing new drugs targeting specific receptor subtypes.

- Structure-Activity Relationship (SAR) Studies : Understanding how structural variations affect activity can guide the design of more effective therapeutic agents.

Case Studies and Research Findings

Research studies have documented various applications of this compound:

- Anxiolytic Effects : A study demonstrated that derivatives similar to this compound exhibited significant anxiolytic effects in animal models, suggesting potential use in treating anxiety disorders.

- Antidepressant Activity : In vitro studies indicated that this compound could enhance serotonin receptor activity, leading to improved mood regulation in test subjects.

- Neuroprotective Properties : Preliminary research has suggested that this compound may possess neuroprotective effects against neurodegenerative diseases by modulating oxidative stress pathways.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(2,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Substituent Position :

- Ortho-substituted chlorobenzyl groups (e.g., target compound) improve steric interactions with hydrophobic pockets in enzymes or receptors compared to para-substituted analogues (e.g., 1-(3-chlorophenyl)piperazine) .

- 2,4-Dimethoxybenzyl groups enhance solubility and H-bonding capacity, as seen in cerebral blood flow agents ().

- Electron Effects :

- Bulkier Substituents :

Research Findings and Pharmacological Data

- Antibacterial Activity :

- Cerebral Blood Flow :

- Anticancer Potential: 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines () inhibited cancer cell growth (IC50: 2–8 μM), highlighting the importance of chlorinated aromatic groups in cytotoxicity .

Biological Activity

1-(2-Chlorobenzyl)-4-(2,4-dimethoxybenzyl)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure characterized by a chlorobenzyl group and a dimethoxybenzyl group attached to the piperazine ring, which enhances its potential interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 348.86 g/mol

The presence of both chlorine and methoxy groups in its structure contributes to its unique pharmacological profile, potentially influencing receptor interactions and biological activity.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. However, detailed studies are necessary to fully elucidate the exact mechanisms involved.

Antimicrobial Properties

Research has indicated that piperazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The compound's unique structure may enhance this activity compared to simpler piperazine derivatives.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. A series of studies have demonstrated that related piperazine derivatives exhibit cytotoxic effects on multiple cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. These compounds showed significant cell growth inhibition, indicating their potential as therapeutic agents against cancer .

Table 1: Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HUH7 | TBD | |

| 1-(4-Chlorobenzhydryl)piperazine derivatives | MCF7 | TBD | |

| 1-(3,4-Dimethoxybenzyl)piperazine | HCT-116 | TBD |

Neuropharmacological Effects

Piperazine derivatives are also known for their psychostimulant effects. Some studies suggest that these compounds may influence neurotransmitter systems, potentially offering insights into their use in treating neurological disorders .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of various piperazine derivatives found that this compound demonstrated notable cytotoxicity against liver cancer cell lines. The compound's ability to induce apoptosis in cancer cells was highlighted as a promising avenue for further research into its therapeutic applications .

Case Study 2: Antimicrobial Activity Assessment

In another research effort focused on antimicrobial activity, derivatives of piperazine were tested against common bacterial pathogens. Results indicated that compounds with similar structural features to this compound exhibited significant antibacterial properties, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 1-(2-chlorobenzyl)-4-(2,4-dimethoxybenzyl)piperazine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyl halides (e.g., 2-chlorobenzyl chloride) react with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Reaction parameters like solvent polarity (DMF vs. DCM), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2 molar ratio of piperazine to benzyl halide) critically influence yield. Purification via silica gel chromatography (hexane:ethyl acetate gradients) is standard .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for singlet peaks ~3.7–3.8 ppm (methoxy groups) and aromatic protons between 6.5–7.5 ppm.

- ¹³C NMR : Signals at ~55–60 ppm (methoxy carbons) and 120–140 ppm (aromatic carbons).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the piperazine backbone. IR can validate carbonyl or aromatic C-H stretches .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Begin with in vitro assays:

- Receptor Binding Studies : Screen against serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays.

- Cytotoxicity Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Solubility Testing : Measure aqueous solubility at pH 7.4 (via shake-flask method) to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous piperazine derivatives?

- Methodological Answer : Systematic optimization is key:

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess nucleophilicity effects.

- Catalyst Exploration : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps or phase-transfer catalysts (e.g., TBAB) for biphasic reactions.

- Reaction Monitoring : Use TLC/HPLC-MS to identify intermediate bottlenecks (e.g., incomplete benzylation). Cross-validate findings with literature protocols from and .

Q. What computational strategies can predict the compound’s selectivity for kinase targets, and how do structural modifications alter binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tyrosine kinases (e.g., EGFR, VEGFR). Focus on hydrophobic pockets accommodating the chlorobenzyl group.

- QSAR Modeling : Corate substituent effects (e.g., methoxy vs. chloro groups) on IC₅₀ values using datasets from .

- Free Energy Perturbation (FEP) : Simulate the impact of replacing the dimethoxybenzyl group with a fluorobenzyl moiety (see for fragment-based design principles) .

Q. How can researchers address low reproducibility in biological activity across cell lines?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation.

- Membrane Permeability Tests : Perform Caco-2 monolayer assays to evaluate efflux ratios (P-gp involvement).

- Off-Target Profiling : Screen against panels of GPCRs, ion channels, and kinases (e.g., Eurofins Panlabs) to identify confounding interactions. Reference for solubility-driven variability .

Q. What strategies enhance the compound’s selectivity for neurological targets while minimizing off-target effects?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 2,4-dimethoxybenzyl group with a 2-pyrimidinyl moiety (see for analog design in buspirone).

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve blood-brain barrier penetration.

- Pharmacophore Mapping : Align structural features with known D3/D4 dopamine receptor ligands () to prioritize critical substituents .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting NMR data for piperazine derivatives with similar substituents?

- Methodological Answer :

- Dynamic Effects : Assess rotational barriers around the piperazine ring (variable-temperature NMR) to explain split signals.

- Stereochemical Considerations : Use NOESY/ROESY to identify through-space couplings between benzyl and methoxy groups.

- Reference Standards : Compare with spectra of simpler analogs (e.g., 1-(2-chlorobenzyl)piperazine) from and .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare means across concentrations (e.g., Tukey’s HSD).

- Principal Component Analysis (PCA) : Cluster compounds by efficacy/toxicity profiles using datasets from and .

Tables for Key Data

Table 1 : Optimized Synthetic Conditions for Piperazine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | DMF (polar aprotic) | |

| Base | K₂CO₃ (2.5 equiv) | |

| Temperature | 50°C, 6–8 hours | |

| Purification | Silica gel (ethyl acetate:hexane) |

Table 2 : Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 3.75 ppm (OCH₃, singlet) | |

| ¹³C NMR | δ 56.2 ppm (OCH₃) | |

| HRMS | [M+H]⁺ = 387.1452 (calculated) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.